molecular formula C14H19NO4S B2931172 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 874594-59-9

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Cat. No.: B2931172
CAS No.: 874594-59-9
M. Wt: 297.37
InChI Key: YXUZXXJTWCFHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(8-9-20(17,18)10-14)15(2)13(16)11-4-6-12(19-3)7-5-11/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUZXXJTWCFHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, a synthetic compound, has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiolane Ring : This is achieved through cyclization reactions involving thioketones.
  • Introduction of the Benzamide Core : The benzamide structure is synthesized by reacting appropriate amines with carboxylic acids.
  • Functionalization : The methoxy group is introduced at the 4-position of the benzamide.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:

Pathogen TypeSpecific PathogensActivity Observed
BacteriaStaphylococcus aureusInhibition of growth
Klebsiella pneumoniaeInhibition of growth
FungiCandida albicansInhibition of growth

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has shown promising anticancer activity in vitro. Studies indicate that it may induce apoptosis in cancer cells through:

  • Inhibition of cell proliferation : Reducing the proliferation rate of cancer cells.
  • Induction of apoptosis : Triggering programmed cell death pathways.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The compound may alter enzyme activity or modulate signal transduction pathways leading to various biological effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in different applications:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against resistant strains of bacteria, suggesting its potential as a novel antibiotic.
  • Cancer Research : In a preclinical trial, the compound was tested against various cancer cell lines, showing significant cytotoxic effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.